N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a Schiff base derivative characterized by a bicyclo[4.1.0]heptane core fused with a carbohydrazide moiety and a 2,4-dichlorophenyl substituent. The bicyclic framework imparts structural rigidity, influencing spatial orientation and interactions with biological targets. The electron-withdrawing chlorine atoms enhance lipophilicity and may improve membrane permeability, making this compound a candidate for pharmacological applications such as enzyme inhibition or antimicrobial activity .
Properties
Molecular Formula |
C16H18Cl2N2O |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H18Cl2N2O/c1-16-7-3-2-4-12(16)14(16)15(21)20-19-9-10-5-6-11(17)8-13(10)18/h5-6,8-9,12,14H,2-4,7H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
BXDUFOVLBLHOAX-DJKKODMXSA-N |
Isomeric SMILES |
CC12CCCCC1C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC12CCCCC1C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| Target Compound : N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide |
Bicyclo[4.1.0]heptane | 2,4-Dichlorophenyl, carbohydrazide | ~316.4 (estimated) | Rigid bicyclic core; high lipophilicity; potential enzyme inhibition | Anticancer, antimicrobial |
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide | Bicyclo[4.1.0]heptane | 2,5-Dimethoxyphenyl, carbohydrazide | 316.4 | Electron-donating methoxy groups; π-π interactions | Coordination chemistry, anti-inflammatory |
| N'-[(E)-(4-cyanophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide | Bicyclo[4.1.0]heptane | 4-Cyanophenyl, carbohydrazide | 252.31 | Strong electron-withdrawing cyano group; enhanced reactivity | Material science, drug precursors |
| N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide | Pyridine | 2,4-Dichlorophenyl, carbohydrazide | 294.13 | Planar pyridine ring; azomethine linkage | Enzyme inhibition, optical materials |
| N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide | Benzene | 2,4-Dichlorophenyl, sulfonohydrazide | N/A | Sulfonamide group; high solubility in polar solvents | Antimicrobial, enzyme inhibition |
Key Findings from Comparative Analysis
Structural and Electronic Differences
- Bicyclic vs.
- Substituent Effects: 2,4-Dichlorophenyl: Enhances lipophilicity and electron withdrawal, favoring interactions with hydrophobic enzyme pockets . Methoxy vs. Cyano Groups: Methoxy derivatives (e.g., ) engage in hydrogen bonding, while cyano groups () increase electrophilicity, altering reaction pathways .
Biological Activity
Chemical Structure
The compound features a bicyclic structure with a hydrazone linkage, which is critical for its biological activity. The presence of the 2,4-dichlorophenyl group is significant as halogenated phenyl rings often enhance the lipophilicity and biological interactions of organic compounds.
Synthesis
The synthesis of this compound typically involves the condensation reaction between a hydrazide and an aldehyde. The specific synthetic route may vary based on the desired substituents on the bicyclic framework. For instance, the synthesis can be illustrated as follows:
- Starting Materials : Bicyclo[4.1.0]heptane derivatives and 2,4-dichlorobenzaldehyde.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or methanol.
- Purification : The crude product can be purified using recrystallization techniques.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide as anticancer agents. For example, derivatives featuring similar hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines.
Key Findings
- Cytotoxicity : Compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and disruption of cellular signaling pathways .
Case Studies
- Study on Hydrazone Derivatives : A study evaluated various hydrazone derivatives for their anticancer properties. Compounds with 2-OH substituents exhibited strong cytotoxicity with IC50 values ranging from 0.56 to 0.83 µM .
- Caspase Activation Assays : In assays measuring caspase activity, certain derivatives activated caspases significantly more than standard agents, indicating their potential to induce programmed cell death effectively .
Comparative Biological Data
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 4d | 0.011 | SW620 (Colon Cancer) | Caspase activation |
| 4f | 0.001 | PC-3 (Prostate Cancer) | Induction of apoptosis |
| N'-[(E)-...] | TBD | NCI-H23 (Lung Cancer) | Potentially similar to above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
